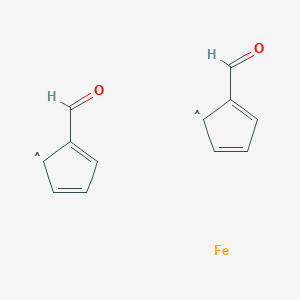
Trichloroiridium;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloroiridium;trihydrate, also known as iridium(III) chloride trihydrate, is an inorganic compound with the chemical formula IrCl₃·3H₂O. It is a dark green to black hygroscopic solid that is widely used in various chemical applications. This compound is a common starting point for iridium chemistry and is used as a catalyst and reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloroiridium;trihydrate can be synthesized by reacting iridium metal with chlorine gas at high temperatures. The reaction typically occurs at around 650°C, producing iridium(III) chloride, which can then be hydrated to form the trihydrate . Another method involves heating hydrated iridium(III) oxide with hydrochloric acid .
Industrial Production Methods: In industrial settings, this compound is often produced by reducing ammonium hexachloroiridate with hydrogen to obtain iridium metal, which is then chlorinated to form iridium(III) chloride. The resulting compound is subsequently hydrated to yield the trihydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloroiridium;trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state iridium compounds.
Substitution: It reacts with ammonia to form ammine complexes, such as pentaamminechloroiridium(III) chloride.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or oxygen.
Reduction: Reducing agents such as hydrogen or hydrazine.
Substitution: Ammonia or other ligands under controlled conditions.
Major Products:
Oxidation: Higher oxidation state iridium compounds.
Reduction: Lower oxidation state iridium compounds.
Substitution: Ammine complexes like [IrCl(NH₃)₅]Cl₂.
Wissenschaftliche Forschungsanwendungen
Trichloroiridium;trihydrate has a wide range of applications in scientific research:
Biology: It is utilized in the synthesis of iridium complexes for biological studies.
Medicine: Iridium compounds are explored for their potential in cancer treatment due to their cytotoxic properties.
Wirkmechanismus
The mechanism by which trichloroiridium;trihydrate exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes or DNA, leading to changes in their activity or structure. The pathways involved often include coordination chemistry and redox reactions, which are crucial for the compound’s catalytic and biological activities .
Vergleich Mit ähnlichen Verbindungen
Iridium(III) chloride: Similar in structure but without the hydration.
Rhodium(III) chloride: Shares similar chemical properties but with rhodium instead of iridium.
Platinum(II) chloride: Another platinum group metal chloride with similar applications.
Uniqueness: Trichloroiridium;trihydrate is unique due to its high reactivity and ability to form stable complexes with a variety of ligands. This makes it particularly valuable in catalysis and the synthesis of advanced materials .
Eigenschaften
IUPAC Name |
trichloroiridium;trihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.Ir.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJXVUXPFZKMNF-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.Cl[Ir](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H6IrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17966-97-1 |
Source


|
| Record name | NSC247470 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247470 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)



